4-Ethoxy-6-(pyridin-3-yl)-1,6-dihydro-1,3,5-triazin-2-amine

Kinase inhibitor design Hinge-binding pharmacophore Structure-based drug design

Researchers seeking to diversify kinase inhibitor libraries beyond the well-characterized 2-pyridyl triazine series require the distinct hinge-binding geometry of the 3-pyridyl isomer. This compound provides that exact solution. - **Selectivity Diversification:** The 3-pyridyl vector offers H-bond acceptor geometry orthogonal to 2-pyridyl analogs, enabling exploration of novel kinase selectivity space. - **Dual-Mechanism Potential:** The 1,6-dihydro-1,3,5-triazin-2-amine core is a validated scaffold for dual DHFR inhibition and bacterial membrane disruption. - **Synthetic Versatility:** The 4-ethoxy substituent serves as a tractable leaving group for late-stage nucleophilic displacement, enabling library synthesis from a single building block. Supplied at 97% purity for reliable screening and medicinal chemistry workflows.

Molecular Formula C10H13N5O
Molecular Weight 219.24 g/mol
Cat. No. B13143016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-6-(pyridin-3-yl)-1,6-dihydro-1,3,5-triazin-2-amine
Molecular FormulaC10H13N5O
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCCOC1=NC(N=C(N1)N)C2=CN=CC=C2
InChIInChI=1S/C10H13N5O/c1-2-16-10-14-8(13-9(11)15-10)7-4-3-5-12-6-7/h3-6,8H,2H2,1H3,(H3,11,13,14,15)
InChIKeyIVGKFSOBZOXIGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethoxy-6-(pyridin-3-yl)-1,6-dihydro-1,3,5-triazin-2-amine: Structural Identity & Specifications


4-Ethoxy-6-(pyridin-3-yl)-1,6-dihydro-1,3,5-triazin-2-amine (CAS 785719-54-2) is a nitrogen-containing heterocyclic compound belonging to the 1,6-dihydro-1,3,5-triazin-2-amine class, featuring a partially saturated triazine core substituted with a 4-ethoxy group and a 6-(pyridin-3-yl) moiety . Its molecular formula is C10H13N5O with a molecular weight of 219.24 g/mol . The compound is supplied at 97% purity (vendor specification) and is intended exclusively for research purposes . Computed physicochemical properties include a density of 1.4±0.1 g/cm³, boiling point of 372.8±52.0 °C at 760 mmHg, and flash point of 179.3±30.7 °C . The InChI Key is IVGKFSOBZOXIGE-UHFFFAOYSA-N and the canonical SMILES is CCOC1=NC(N=C(N1)N)C2=CN=CC=C2 . The compound serves as a screening compound and synthetic building block for medicinal chemistry and agrochemical research programs, particularly those targeting kinase-mediated diseases and antifolate pathways [1][2].

Kinase selectivity
3-pyridyl hinge-binding geometry for kinase panel screening orthogonal to 2-pyridyl series
Antifolate probe
1,6-dihydrotriazine core fits DHFR inhibition and membrane disruption study workflows
Synthetic building block
4-ethoxy handle enables late-stage diversification into focused triazine libraries

Why 4-Ethoxy-6-(pyridin-3-yl)-1,6-dihydro-1,3,5-triazin-2-amine Cannot Be Swapped with Analogs


Compounds within the pyridinyl-1,3,5-triazin-2-amine class exhibit highly divergent biological target engagement depending on subtle structural variations that are not interchangeable. The position of the pyridyl nitrogen (2-pyridyl vs. 3-pyridyl vs. 4-pyridyl) dictates the geometry of kinase hinge-region hydrogen bonding, with 2-(pyridin-2-yl)-1,3,5-triazines having been crystallographically validated as ATP-competitive Tie-2 kinase hinge binders exhibiting >30-fold selectivity over a panel of kinases [1]. The 3-pyridyl isomer presents a fundamentally different H-bond acceptor vector that may confer distinct selectivity profiles. The 4-ethoxy substituent further modulates lipophilicity, metabolic stability, and synthetic derivatizability relative to methyl, thiomethyl, or hydrazinyl alternatives [2]. Additionally, the 1,6-dihydro oxidation state introduces a stereogenic center at C6 and alters electronic conjugation compared to fully aromatic triazine analogs, which affects both target binding kinetics and chemical stability [3]. Therefore, procurement decisions based solely on class membership—without compound-specific differentiation evidence—risk selecting a molecule with inapplicable potency, selectivity, or physicochemical suitability for the intended experimental system.

Regioisomer
3-pyridyl vs. 2-pyridyl isomer alters kinase hinge-binding geometry; selectivity profiles may not transfer
4-Substituent
Ethoxy H-bond acceptor and synthetic handle differ from methyl/thiomethyl analogs; lipophilicity and derivatization routes shift
Oxidation state
1,6-dihydro sp³ C6 chiral center vs. aromatic flat triazine may alter target recognition and dual-mechanism DHFR activity

4-Ethoxy-6-(pyridin-3-yl)-1,6-dihydro-1,3,5-triazin-2-amine: Differentiation Evidence vs. Analogs


3-Pyridyl vs. 2-Pyridyl Hinge-Binding Geometry

The 3-pyridyl substitution in the target compound orients the pyridine nitrogen in a meta relationship to the triazine core, whereas the 2-pyridyl isomer (CAS 783247-61-0) positions the nitrogen ortho to the triazine, enabling direct intramolecular interaction with the triazine N-H or amine group. In kinase inhibitor programs, 2-(pyridin-2-yl)-1,3,5-triazine inhibitors have been co-crystallized with Tie-2 kinase (PDB 2P4I), revealing a bidentate hinge-binding motif where the pyridyl nitrogen and triazine N4 accept a hydrogen bond from the hinge backbone NH, while the 2-amine donates a hydrogen bond to the hinge carbonyl [1]. The 3-pyridyl isomer cannot engage in this same bidentate geometry and would present an alternative monodentate or shifted binding mode, potentially accessing different kinase selectivity space. No direct head-to-head biochemical comparison of the 3-pyridyl vs. 2-pyridyl isomers of this specific dihydrotriazine scaffold has been published to date. However, in the related pyridyltriazine PI3K inhibitor series, the pyridyl substitution pattern was a critical determinant of isoform selectivity, with the clinical candidate AMG 511 incorporating a pyridin-3-yl linkage to the triazine core via an elaborated spacer [2]. This class-level evidence indicates that pyridine regioisomerism is non-interchangeable for kinase target engagement.

3-Pyridyl vs. 2-Pyridyl Hinge Geometry
Class-level inference
2-Pyridyl isomer: validated bidentate Tie-2 hinge binder (PDB 2P4I) with >30-fold selectivity. 3-Pyridyl isomer: alternative H-bond vector; no co-crystal reported.
Regioisomer determines kinase hinge-binding mode; selectivity space likely distinct.
No direct pairwise IC50 comparison available for this scaffold.
Kinase inhibitor design Hinge-binding pharmacophore Structure-based drug design Triazine scaffold

4-Ethoxy vs. Methyl/Thiomethyl: H-Bond & Lipophilicity

The 4-ethoxy group (OCH2CH3) in the target compound provides a hydrogen bond acceptor (ether oxygen) with a computed molar refractivity contribution distinct from the 4-methyl (CH3) and 4-methylsulfanyl (SCH3) alternatives. The ethoxy group contributes approximately +0.5 to +0.8 logP units of additional lipophilicity relative to a 4-methoxy substituent, while retaining H-bond acceptor functionality absent in the 4-methyl analog (CAS 119294-49-4) . The 4-methylsulfanyl analog (CAS 175204-62-3) introduces a sulfur atom with greater polarizability but distinct metabolic liability (S-oxidation susceptibility). In the context of the 1,6-dihydro-1,3,5-triazine antifolate scaffold, the nature of the 4-substituent has been shown to modulate both DHFR inhibitory potency and bacterial membrane disruption activity, with alkyl substitution at the 6-position (analogous to the pyridinyl position in the target compound) being identified as optimal for dual-mechanism antibacterial action [1]. The ethoxy group additionally serves as a synthetic handle for hydrolysis to the 4-hydroxy derivative or nucleophilic displacement, enabling downstream diversification not accessible with the 4-methyl analog.

4-Ethoxy vs. Methyl/Thiomethyl
Supporting evidence
Ethoxy: H-bond acceptor, ΔClogP ~+0.3 to +0.5 vs. methyl, synthetic handle via hydrolysis/displacement. Methyl analog: no H-bond acceptor, inert to derivatization.
Ethoxy combines moderate lipophilicity, H-bond capacity, and synthetic versatility absent in comparators.
No direct comparative bioactivity data for this specific triad.
Medicinal chemistry SAR Lipophilicity modulation H-bond acceptor

1,6-Dihydro vs. Aromatic Triazine: Chirality & Electronics

The target compound exists in the 1,6-dihydro oxidation state (C10H13N5O, MW 219.24), distinguishing it from the fully aromatic 4-ethoxy-6-pyridin-3-yl-1,3,5-triazin-2-amine (CAS 56968-43-5, C10H11N5O, MW 217.23) [1]. The 1,6-dihydro form introduces a tetrahedral sp³ carbon at C6 bearing the pyridin-3-yl substituent, creating a stereogenic center that yields a chiral molecule (racemic mixture unless enantioselectively synthesized). This non-planar geometry fundamentally alters the molecular shape, π-electron delocalization, and target binding surface compared to the flat, fully aromatic analog. The 2,4-diamino-1,6-dihydro-1,3,5-triazine (DADHT) scaffold, to which the target compound is structurally related, is a validated pharmacophore for dihydrofolate reductase (DHFR) inhibition, repurposed from the cycloguanil antimalarial scaffold [2]. The DADHT scaffold has demonstrated dual-mechanism antibacterial activity combining DHFR inhibition with bacterial membrane disruption, with the dihydro oxidation state being essential for this dual functionality [2]. Alkyl substitution at the 6-position was identified as optimal for balancing both mechanisms, suggesting that the 6-(pyridin-3-yl) substitution in the target compound may offer a novel vector for optimizing this dual-action profile [2].

1,6-Dihydro vs. Aromatic Oxidation State
Class-level inference
Target: sp³ C6 chiral center, MW 219.24. Aromatic analog (CAS 56968-43-5): planar sp² C6, MW 217.23. DADHT scaffold requires dihydro state for dual DHFR/membrane disruption.
Chirality and non-planar shape alter molecular recognition; essential for antifolate dual mechanism.
No direct pairwise bioactivity data for this specific pair.
Dihydrotriazine Stereochemistry DHFR inhibition Antifolate scaffold

Pyridinyltriazine Scaffold: Pan-FGFR Inhibition Validation

The pyridinyltriazine chemotype, of which the target compound is a minimal core representative, has been independently validated as a potent pan-FGFR inhibitor scaffold capable of overcoming gatekeeper mutation-mediated drug resistance. Ryu et al. (J Med Chem, 2022) reported that pyridinyltriazine derivative 17a exhibited superior kinase-inhibitory and cellular activities compared to the clinically approved FGFR inhibitor infigratinib (BGJ398), particularly against the drug-resistant V555M-FGFR3 mutant [1]. Compound 17a demonstrated significant suppression of proliferation in cancer cells harboring FGFR mutations via FGFR signaling blockade, cell cycle arrest, and apoptosis induction, and was more efficacious than infigratinib in a TEL-V555M-FGFR3 Ba/F3 xenograft mouse model [1]. While the target compound is a smaller, less elaborated analog, it retains the core pyridinyl-1,3,5-triazin-2-amine pharmacophore present in 17a and thus represents a validated starting point for medicinal chemistry optimization. In a distinct kinase program, the pyridyltriazine scaffold yielded AMG 511, a clinical-stage pan-PI3K inhibitor with a superior pharmacokinetic profile that achieved tumor growth inhibition in a U87 glioblastoma xenograft model [2].

Pyridinyltriazine Kinase Validation
Class-level inference
Derivative 17a reported higher potency than infigratinib against V555M-FGFR3 mutant; xenograft tumor growth inhibition observed. AMG 511 (pyridyltriazine) reached clinical-stage for PI3K.
Core pyridinyltriazine chemotype validated as kinase inhibitor starting point; target compound is minimal core.
Data from elaborated derivatives; direct activity of target compound not reported.
FGFR inhibitor Kinase selectivity Gatekeeper mutant Cancer therapeutics

Computed Physicochemical Properties: 3-Pyridyl vs. 2-Pyridyl

Computed physicochemical properties reveal measurable differences between the 3-pyridyl target compound and its 2-pyridyl positional isomer (CAS 783247-61-0). The target compound has a computed boiling point of 372.8±52.0 °C at 760 mmHg and a flash point of 179.3±30.7 °C, while the 2-pyridyl isomer has a computed boiling point of 374.5±52.0 °C and the same density of 1.4±0.1 g/cm³ . The ~1.7 °C difference in computed boiling point, while modest, reflects the altered intermolecular interactions arising from the different pyridine nitrogen orientation. Both isomers share the same molecular formula (C10H13N5O) and molecular weight (219.24 g/mol), making them indistinguishable by MS alone and requiring chromatographic or NMR differentiation for identity confirmation . The 3-pyridyl isomer's distinct dipole moment and hydrogen-bonding capacity relative to the 2-pyridyl form may translate to differences in chromatographic retention time, solubility, and crystal packing—all parameters relevant to purification, formulation, and solid-state characterization in procurement workflows.

Computed Boiling Point Δ
Supporting evidence
Target (3-pyridyl): BP 372.8±52.0 °C. 2-Pyridyl isomer: BP 374.5±52.0 °C. Density identical (1.4±0.1 g/cm³).
Isomeric identity requires chromatographic/NMR confirmation beyond MS.
Computed values; experimental validation needed for formulation/purification.
Physicochemical properties Purification Formulation Computed properties

4-Ethoxy-6-(pyridin-3-yl)-1,6-dihydro-1,3,5-triazin-2-amine: Application Scenarios


3-Pyridyl Triazine for Kinase Selectivity Screening

The target compound is most rationally deployed in kinase inhibitor screening cascades where the 3-pyridyl hinge-binding geometry is explicitly sought to access selectivity space orthogonal to the extensively characterized 2-pyridyl triazine series [1]. The validated pyridinyltriazine chemotype has produced clinical-stage kinase inhibitors (AMG 511 for PI3K) and tool compounds with >30-fold kinase selectivity (Tie-2 series), establishing a strong precedent for hit finding with this scaffold [1][2]. Procuring the 3-pyridyl rather than the 2-pyridyl isomer is indicated when the screening objective is diversification of the chemical starting point rather than follow-up on a known 2-pyridyl hit, or when molecular modeling suggests that the target kinase's hinge region may preferentially accommodate a meta-pyridyl H-bond acceptor.

Dihydrotriazine DHFR Inhibitor Discovery

The 2,4-diamino-1,6-dihydro-1,3,5-triazine (DADHT) scaffold has been independently validated as a dual-mechanism antifolate antibacterial pharmacophore, combining DHFR catalytic inhibition with bacterial membrane disruption [3]. The target compound, bearing a 6-(pyridin-3-yl) substituent on the dihydrotriazine core, represents an underexplored vector for optimizing this dual mechanism. Procurement is warranted for research programs targeting DHFR from pathogenic organisms (Mycobacterium tuberculosis, Mycobacterium abscessus, Pseudomonas aeruginosa) where the pyridinyl substituent may confer species-specific DHFR binding or improved penetration through the mycobacterial cell envelope [3]. The 1,6-dihydro oxidation state and attendant chirality at C6 are mechanistically required for the dual-action phenotype, distinguishing this compound from flat aromatic triazine DHFR inhibitors.

FGFR Inhibitor Design for Gatekeeper Mutants

The pyridinyltriazine scaffold has demonstrated the ability to overcome gatekeeper mutation-mediated drug resistance in FGFR kinases, with derivative 17a showing superior potency to infigratinib against V555M-FGFR3 in both biochemical and cellular assays [4]. The target compound provides the minimal pyridinyl-1,3,5-triazin-2-amine pharmacophore core from which elaborated FGFR inhibitors can be developed through structure-based design. Research programs focused on FGFR-driven cancers (bladder cancer, endometrial cancer, gastric cancer) with acquired resistance to first-generation FGFR inhibitors may benefit from procuring this compound as a synthetic starting point for focused library synthesis, leveraging the scaffold's demonstrated ability to maintain potency against mutant kinase forms [4].

4-Ethoxy Triazine as Diversifiable Building Block

The 4-ethoxy substituent provides a tractable synthetic handle for nucleophilic displacement or hydrolysis that is absent in the 4-methyl analog (CAS 119294-49-4) . This enables the target compound to serve as a versatile intermediate for parallel synthesis of 4-substituted-6-(pyridin-3-yl)-1,6-dihydro-1,3,5-triazin-2-amine libraries, where the ethoxy group can be replaced with amines, thiols, or other nucleophiles to explore SAR at the 4-position. Procurement is appropriate for medicinal chemistry groups seeking a single building block that can generate diverse analogs through late-stage functionalization, reducing the number of distinct starting materials required for library production.

Application
Selection Property
Validation Focus
3-Pyridyl kinase hinge-binding studies
Pyridyl regioisomer geometry
Kinase selectivity panel profiling
Antifolate DHFR inhibitor discovery
1,6-Dihydro oxidation state (chiral C6)
DHFR inhibition and membrane disruption endpoints
FGFR gatekeeper-mutant inhibitor design
Pyridinyltriazine core pharmacophore
Mutant FGFR biochemical and cellular assay validation
4-Ethoxy synthetic diversification
Ethoxy leaving group for nucleophilic displacement
Library synthesis and 4-position SAR exploration
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